
2-(4-(Adamantan-1-yl)phenoxy)ethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-(Adamantan-1-yl)phenoxy)ethan-1-amine hydrochloride” is a versatile chemical compound with promising applications in scientific research. It has a unique structure that opens doors for exploring new drug development. The CAS Number of this compound is 24644-08-4 .
Synthesis Analysis
The synthesis of adamantane-containing amines, such as “2-(4-(Adamantan-1-yl)phenoxy)ethan-1-amine hydrochloride”, has been explored in various studies . For instance, the Chan–Lam reaction conditions were optimized for the synthesis of N-aryl derivatives of adamantane-containing amines . A number of adamantane-containing amines and diamines with different steric hindrances at the primary amino groups were reacted with p-tolylboronic acid under the optimized conditions .Molecular Structure Analysis
The molecular formula of “2-(4-(Adamantan-1-yl)phenoxy)ethan-1-amine hydrochloride” is C12H22ClN . The average mass is 307.858 Da and the monoisotopic mass is 307.170288 Da .Chemical Reactions Analysis
The reactivity of adamantane-containing amines was found to strongly depend on their structure . The maximum yield of the target products reached 74% from the monoamines and 66% from the diamines .Aplicaciones Científicas De Investigación
1. Chemical Synthesis and Reactions
Studies have demonstrated the reactivity of adamantan-1-yl derivatives in various chemical reactions. For instance, the reaction between methyl 2-(4-allyl-2-methoxyphenoxy)acetate and adamantan-2-amine led to the formation of target amides, showcasing the compound's involvement in synthesizing complex amides (I. Novakov et al., 2017). Similarly, the synthesis of homologs of 1-isothiocyanatoadamantane through reactions with carbon disulfide and di-tert-butyl dicarbonate highlights the versatility of adamantan-1-yl derivatives in organic synthesis (D. Pitushkin et al., 2018).
2. Molecular Structure Analysis
The crystallographic and quantum theory of atoms-in-molecules (QTAIM) analysis of adamantane-1,3,4-thiadiazole hybrids provided detailed insights into the noncovalent interactions characterizing these compounds. This study emphasizes the role of adamantane derivatives in forming stable crystal structures through hydrogen bonding and other intermolecular forces (A. El-Emam et al., 2020).
3. Materials Science and Engineering
In materials science, the incorporation of adamantyl moieties into polymers has been explored to modify their properties. For example, the synthesis of aromatic polyamides containing the adamantyl group investigated their gas transport properties, demonstrating the impact of adamantane derivatives on enhancing selective gas permeability (Debaditya Bera et al., 2014).
Propiedades
IUPAC Name |
2-[4-(1-adamantyl)phenoxy]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO.ClH/c19-5-6-20-17-3-1-16(2-4-17)18-10-13-7-14(11-18)9-15(8-13)12-18;/h1-4,13-15H,5-12,19H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BODAFBOWAHRMDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)OCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24827494 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({[2,3'-bifuran]-5-yl}methyl)-1,3-benzothiazole-6-carboxamide](/img/structure/B2661751.png)
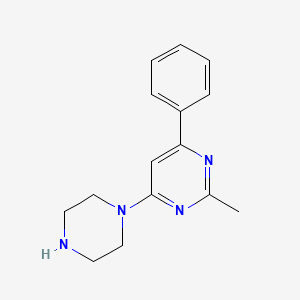

![N-(2-phenylpropyl)-2-[2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrrol-1-yl]acetamide](/img/structure/B2661757.png)
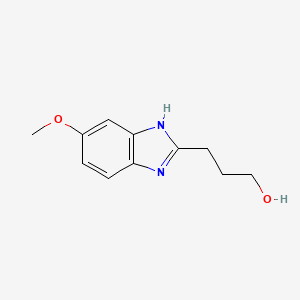
![2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2661761.png)
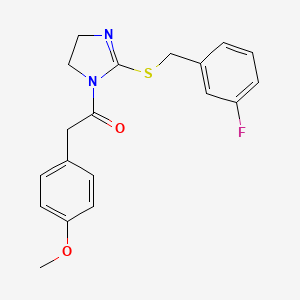

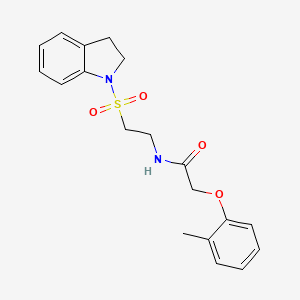
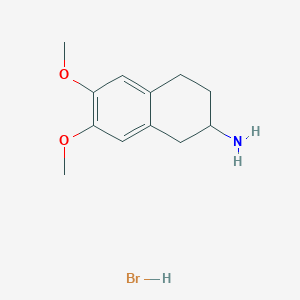
![Ethyl 1-((2,4-dichlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2661770.png)
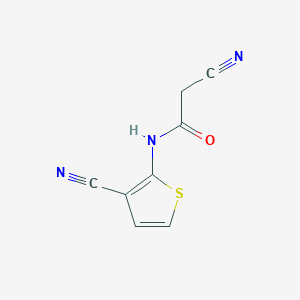
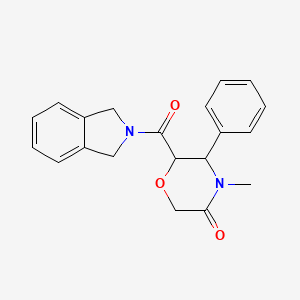
![1-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-1-methyl-3-prop-2-enylurea](/img/structure/B2661773.png)